molecular formula C5H11NO2 B8727368 Piperidin-4-one hydrate CAS No. 709046-15-1

Piperidin-4-one hydrate

Cat. No.: B8727368
CAS No.: 709046-15-1
M. Wt: 117.15 g/mol
InChI Key: JQKIHHHTOFFTAM-UHFFFAOYSA-N
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Description

Piperidin-4-one hydrate (CAS 40064-34-4) is a cyclic ketone derivative of piperidine, with the molecular formula C₅H₉NO·HCl·H₂O and a molecular weight of 153.61 g/mol. It exists as a white crystalline solid with 97% purity, commonly used in laboratory synthesis and pharmaceutical research . The compound’s hydrate form enhances its stability and solubility, making it a versatile intermediate in organic reactions, such as the synthesis of imine derivatives and tetrahydrothieno-pyridine compounds .

Chemical Reactions Analysis

Acid-Catalyzed Etherification and Cyclization

Piperidin-4-one hydrate undergoes etherification with trimethyl orthoformate (TMOF) in methanol using p-toluenesulfonic acid (PTSA) as a catalyst. This reaction produces N-Carbethoxy-4,4-dimethoxypiperidine, a precursor for further modifications .

Reaction Conditions :

  • Temperature: 64°C

  • Catalyst: 1.5 wt% PTSA

  • Yield: 82.9% (GC purity: 99.05%)

This intermediate is hydrolyzed under basic conditions (e.g., NaOH) to yield 4,4-dimethoxypiperidine, which undergoes HCl-mediated cyclization to regenerate this compound .

Base-Mediated Hydrolysis and Condensation

In carbohydrate derivative synthesis, this compound participates in base-catalyzed tandem condensation-cyclization reactions. For example:

Reaction with D-Glucose :

  • Reactants: D-glucose, 4-aminobenzoic acid, HCl, vinylurea

  • Conditions: 80°C for 1 hour, followed by NaNO₂ addition

  • Product: N-(β-D-glucopyranosyl-carbamoyl)-2,6-diphenyl-3-amylpiperidin-4-one .

Key Outcomes :

  • Spirocyclic compounds form exclusively due to steric and electronic effects.

  • IR spectral data confirm C–O–C (1035 cm⁻¹) and aromatic C–H (755 cm⁻¹) bonds .

Hydrochloric Acid-Mediated Hydration

The final step in this compound synthesis involves reacting 4,4-dimethoxypiperidine with aqueous HCl:

Process :

  • HCl (30%) cooled to 10°C, followed by slow addition of 4,4-dimethoxypiperidine.

  • Reaction mass heated to 75°C for 4 hours.

  • Yield: 86.37% (purity: 98.08%) .

Mechanism : Acid-catalyzed cleavage of methoxy groups followed by hydration stabilizes the piperidin-4-one structure.

Photolytic and Oxidative Degradation

Piperidin-4-one derivatives undergo OH-initiated photo-oxidation, forming imines and nitramines:

Experimental Findings :

  • Rate constant: kOH=1.19×1010cm3molecule1s1k_{\text{OH}} = 1.19 \times 10^{-10} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 304 K .

  • Major product: 2,3,4,5-tetrahydropyridine (76% yield).

  • Minor products: 1-nitropiperidine (12%) and 1-nitrosopiperidine (7%) .

Degradation Pathway :

  • H-abstraction from NH or CH₂ groups.

  • Formation of nitroso/nitramine derivatives via radical intermediates.

Hydrogenation and Reduction

This compound serves as a substrate for catalytic hydrogenation:

Reaction TypeCatalystConditionsProductYield
Pyridine ReductionPd/C, Rh/Al₂O₃H₂ (1–3 bar), 25°Ccis-2,4-Disubstituted Piperidine89%
Enamide HydrogenationRu(II) ComplexAsymmetric, 50°CTofacitinib Intermediate92%

Key Insight : Rhodium catalysts minimize defluorination byproducts (<1%) compared to palladium .

Nucleophilic Substitution

The ketone group in this compound reacts with hydrazines to form hydrazones, a step in synthesizing 1-(N-Boc-4-piperidine):

Example :

  • Reactants: N-Boc-4-piperidone + hydrazine hydrate

  • Conditions: Room temperature, 2 hours in ethanol

  • Product: N-Boc-4-piperidine hydrazine (Yield: 85–91%) .

Comparative Reaction Efficiency

The table below highlights optimized conditions for this compound synthesis versus conventional methods:

ParameterPresent Method Conventional Method
CatalystPTSAToxic Lewis Acids
SolventMethanolHalogenated Solvents
Yield86.37%60–65%
Purity (HPLC)98.08%90–92%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperidin-4-one hydrate in a research laboratory?

  • Methodological Answer : Synthesis typically involves catalytic reactions under controlled conditions. For example, analogous hydrates are synthesized using hydrogen peroxide in aqueous solutions at 57–63°C for 4 hours, with variations in catalysts (e.g., HCl, nitric acid) to optimize yield and purity . Post-synthesis, confirm purity via HPLC or mass spectrometry (MS) and characterize stoichiometry using thermogravimetric analysis (TGA) to quantify hydrate water content .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • X-ray diffraction (XRD) to resolve crystalline structure and hydrogen-bonding networks .
  • NMR spectroscopy (¹H/¹³C) to confirm molecular identity and detect hydrate-specific proton environments .
  • FTIR to identify functional groups (e.g., carbonyl, hydroxyl) and hydrogen-bonding patterns .
    Ensure experimental protocols are detailed in methods sections for reproducibility, as per academic guidelines .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, moisture-free containers at 2–8°C to prevent dehydration or hydrolysis. Safety protocols include using fume hoods during handling to avoid inhalation/contact, as recommended in safety data sheets .

Advanced Research Questions

Q. How can crystallographic data from this compound be effectively refined using SHELXL?

  • Methodological Answer : SHELXL refinement involves:

Inputting reflection data and Laue group symmetry.

Assigning space groups (e.g., monoclinic vs. orthorhombic) via SHELXT’s automated routines .

Refining hydrogen-bonding parameters and anisotropic displacement factors iteratively .
Address challenges like twinning or partial occupancy of water molecules using high-resolution data and restraints .

Q. What strategies address discrepancies in hydrate stoichiometry across different synthesis batches?

  • Methodological Answer : Batch variation may arise from humidity or temperature fluctuations during synthesis. Mitigation strategies include:

  • Karl Fischer titration to quantify water content.
  • TGA to validate thermal stability and dehydration steps .
  • Standardizing reaction conditions (e.g., controlled humidity chambers) and reporting deviations in supplementary materials .

Q. How do molecular interactions in this compound influence its crystalline structure?

  • Methodological Answer : Hydrate stability is governed by:

  • Hydrogen-bonding networks between water molecules and the piperidinone ring, which can form clathrate-like structures under high water content .
  • Van der Waals interactions between hydrophobic moieties, analyzed via Hirshfeld surfaces or computational models (e.g., DFT) .
    Compare experimental XRD data with computational predictions to resolve ambiguities .

Q. How to resolve contradictions between computational predictions and experimental data on this compound’s reactivity?

  • Methodological Answer : Discrepancies may arise from solvent effects or incomplete basis sets in simulations. Address by:

  • Validating computational models (e.g., DFT) with experimental kinetics data (e.g., reaction rates in aqueous vs. non-polar solvents).
  • Using hybrid methods (e.g., QM/MM) to account for solvent interactions .

Q. What are the best practices for documenting the synthesis and analysis of this compound to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Describe synthesis parameters (temperature, catalysts, purity) in detail .
  • Include raw data (e.g., XRD cif files, NMR spectra) as supplementary materials.
  • Cite analogous protocols from literature, such as hydrate characterization methods or SHELXL refinement workflows .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-One and Its Derivatives

Property Piperidin-4-One Hydrate Piperidin-4-One Piperidin-4-One Hydrochloride Hydrate 4-Perhydroazepinone Hydrochloride
CAS Number 40064-34-4 41661-47-6 320589-77-3 50492-22-3
Formula C₅H₉NO·HCl·H₂O C₅H₉NO C₅H₉NO·HCl·H₂O C₆H₁₁NO·HCl
Molecular Weight 153.61 g/mol 99.13 g/mol 153.61 g/mol 165.62 g/mol
Physical State White crystalline solid Liquid (pure form) White crystalline solid Solid
Stability Stable under normal conditions Reactive ketone group Stable; ionic salt form enhances shelf life Lower similarity (0.78 structural match)
Applications Pharmaceutical intermediates Lab reagent Drug synthesis Limited industrial use

Key Differences:

  • Hydrate vs. Anhydrous Form : The hydrate form (153.61 g/mol) has improved stability compared to pure piperidin-4-one (99.13 g/mol), which is more reactive due to its free ketone group .
  • Hydrochloride Salts : Piperidin-4-one hydrochloride hydrate shares the same molecular weight as the hydrate but exhibits higher solubility in polar solvents, advantageous for salt-sensitive reactions .

Substituted Piperidin-4-One Derivatives

  • 1-(Piperidin-4-yl)ethanone Hydrochloride (CAS 89895-06-7): A methyl-substituted derivative with a similarity score of 0.89 to this compound. It is used in acetylated intermediates but lacks the hydrate’s stability in aqueous conditions .
  • 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one : A sterically hindered derivative with antioxidant properties, synthesized using oxidative methods. Its bulky structure reduces reactivity compared to this compound .

Properties

CAS No.

709046-15-1

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

piperidin-4-one;hydrate

InChI

InChI=1S/C5H9NO.H2O/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H2

InChI Key

JQKIHHHTOFFTAM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=O.O

Origin of Product

United States

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